2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
The synthesis of 2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzenesulfonyl chloride with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or sulfonamide groups are replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has potential biological activity, making it a subject of study in biochemical and pharmacological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes and biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide: Lacks the additional methoxy group, which may affect its chemical and biological properties.
2-methoxy-N-(2-methoxy-2-(p-tolyl)ethyl)benzenesulfonamide: Has a para-tolyl group instead of an ortho-tolyl group, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-8-4-5-9-14(13)16(22-3)12-18-23(19,20)17-11-7-6-10-15(17)21-2/h4-11,16,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHDXZJVLYUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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